molecular formula C25H19FN4S B2594766 (E)-3-(5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946309-02-0

(E)-3-(5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2594766
CAS No.: 946309-02-0
M. Wt: 426.51
InChI Key: CEXLFJGOWHOLAK-RMKNXTFCSA-N
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Description

(E)-3-(5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, an indole moiety, and a cinnamylthio group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors such as 4-fluorobenzaldehyde.

    Introduction of the Indole Moiety: The indole ring is introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Cinnamylthio Group: The cinnamylthio group is attached through a nucleophilic substitution reaction, where a cinnamyl halide reacts with a thiol group on the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cinnamylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the indole moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or indole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-(benzylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Similar structure but with a benzylthio group instead of a cinnamylthio group.

    (E)-3-(5-(methylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Contains a methylthio group instead of a cinnamylthio group.

    (E)-3-(5-(phenylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Features a phenylthio group in place of the cinnamylthio group.

Uniqueness

The uniqueness of (E)-3-(5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole lies in its cinnamylthio group, which may confer distinct chemical and biological properties compared to its analogs. This structural feature could influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4S/c26-19-12-14-20(15-13-19)30-24(22-17-27-23-11-5-4-10-21(22)23)28-29-25(30)31-16-6-9-18-7-2-1-3-8-18/h1-15,17,27H,16H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXLFJGOWHOLAK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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